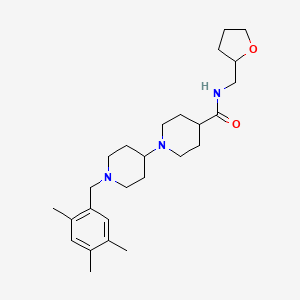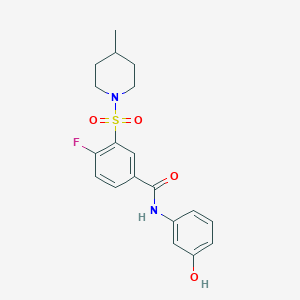![molecular formula C28H16N4O5 B5249932 2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B5249932.png)
2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one is a complex organic compound that features a unique structure combining nitro, phenyl, and imidazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one typically involves multi-step organic reactions. One common approach is the condensation of 9-fluorenone with nitro-substituted aromatic aldehydes and imidazole derivatives under specific conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one can undergo various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Ethanol, methanol, dichloromethane
Major Products
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Oxidation: Quinones or other oxidized products
Applications De Recherche Scientifique
2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one involves its interaction with specific molecular targets. The nitro and imidazole groups can participate in hydrogen bonding and π-π interactions with proteins or nucleic acids, affecting their function. The compound may also act as an electron donor or acceptor, influencing redox reactions within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitro-9-fluorenone: Shares the fluorenone core but lacks the imidazole and additional phenyl groups.
3-nitrophenyl-1H-imidazole: Contains the imidazole and nitrophenyl groups but lacks the fluorenone core.
Uniqueness
The presence of both nitro and imidazole groups allows for versatile interactions in biological and chemical systems, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-nitro-7-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O5/c33-27-23-14-17(9-11-21(23)22-12-10-20(32(36)37)15-24(22)27)26-25(16-5-2-1-3-6-16)29-28(30-26)18-7-4-8-19(13-18)31(34)35/h1-15H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAXYITFFHZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B5249858.png)

![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5249862.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B5249863.png)
![N-cyclopentyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5249873.png)
![METHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5249877.png)
![4-[(phenylacetyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5249890.png)
![4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide](/img/structure/B5249910.png)
![N-(4-methylphenyl)-N'-({5-[(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}methyl)ethanediamide](/img/structure/B5249919.png)
![7-(1-naphthyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5249920.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B5249925.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5249940.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol](/img/structure/B5249951.png)
